5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and a methyl group at the 2nd position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the bromination of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro or fully reduced tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom at the 5th position.
5-bromo-2-methyl-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group at the 6th position.
5-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 2nd position.
Uniqueness
The presence of the bromine atom, methoxy group, and methyl group in 5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline makes it unique compared to its similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
2680529-04-6 |
---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H14BrNO/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
JHXDTWLJXVKHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2Br)OC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.